Fmoc-DAOc HCl
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Overview
Description
Fmoc-DAOc HCl: is a compound that includes the fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a specific amino acid derivative. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process. The hydrochloride (HCl) form ensures the compound’s stability and solubility in aqueous solutions.
Mechanism of Action
Target of Action
The primary target of Fmoc-DAOc HCl is the amine group in organic synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group that is frequently used to protect amines . This protection is crucial during the synthesis of complex molecules, where the amine group needs to be shielded from reacting with other functional groups .
Mode of Action
The Fmoc group interacts with its target, the amine, through a process known as Fmoc protection . This involves the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), resulting in the formation of a carbamate . The Fmoc group can also be introduced through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Biochemical Pathways
The Fmoc group plays a significant role in the solid-phase peptide synthesis (SPPS) . It acts as a temporary protecting group for the amine at the N-terminus in SPPS .
Pharmacokinetics
The fmoc group is known to be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The result of the Fmoc group’s action is the protection of the amine group, allowing for the successful synthesis of complex molecules . After the synthesis is complete, the Fmoc group can be removed, revealing the original amine group .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . The Fmoc group is base-labile, meaning it is removed in basic conditions . Therefore, the pH of the environment significantly impacts the stability and efficacy of this compound. Additionally, the reaction of the amine with Fmoc-Cl to introduce the Fmoc group is sensitive to moisture and heat , highlighting the importance of carefully controlled conditions during synthesis.
Biochemical Analysis
Biochemical Properties
Fmoc-DAOc HCl plays a role in biochemical reactions as a protecting group for amines . It interacts with enzymes and proteins during the process of peptide synthesis . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate . This interaction is crucial in the synthesis of peptides .
Cellular Effects
Fmoc-modified peptides have been shown to have the ability to form hydrogels that can support cell adhesion, survival, and duplication .
Molecular Mechanism
The molecular mechanism of this compound involves the protection of amines during peptide synthesis . The Fmoc group is introduced by reacting the amine with Fmoc-Cl, forming a carbamate . The Fmoc group is then rapidly removed by a base, such as piperidine . This process prevents the amine from reacting with the substrate .
Temporal Effects in Laboratory Settings
It is known that the Fmoc group is rapidly removed by a base, such as piperidine . This suggests that the effects of this compound may change over time depending on the conditions of the experiment.
Metabolic Pathways
It is known that the Fmoc group is rapidly removed by a base, such as piperidine . This suggests that this compound may be involved in metabolic pathways related to peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrochloride Formation: The protected amino acid is then converted to its hydrochloride form by treating it with hydrochloric acid in an appropriate solvent, such as methanol or ethanol.
Industrial Production Methods: Industrial production of Fmoc-DAOc HCl involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids, with Fmoc protection and deprotection steps, followed by purification and conversion to the hydrochloride form .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group is removed using a base, such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Common Reagents and Conditions:
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Common reagents include carbodiimides for peptide bond formation and various electrophiles for other substitution reactions.
Major Products:
Deprotected Amino Acid: The primary product of Fmoc deprotection is the free amino acid derivative.
Peptide Derivatives: Substitution reactions yield various peptide derivatives, depending on the electrophiles used.
Scientific Research Applications
Chemistry: Fmoc-DAOc HCl is widely used in the synthesis of peptides and proteins, serving as a building block in SPPS. It allows for the precise assembly of amino acid sequences, facilitating the study of protein structure and function .
Biology: In biological research, this compound is used to create peptide-based hydrogels and other biomaterials. These materials are employed in cell culture, tissue engineering, and drug delivery systems .
Medicine: The compound is utilized in the development of peptide-based therapeutics, including enzyme inhibitors and receptor agonists/antagonists. Its role in SPPS enables the production of complex peptides with potential medical applications .
Industry: this compound is used in the production of various industrial enzymes and biocatalysts. Its application in SPPS allows for the efficient synthesis of these proteins on a large scale .
Comparison with Similar Compounds
Boc-DAOc HCl: Uses tert-butyloxycarbonyl (Boc) as the protecting group.
Cbz-DAOc HCl: Uses benzyloxycarbonyl (Cbz) as the protecting group.
Uniqueness: Fmoc-DAOc HCl is unique due to its stability under acidic conditions and its ease of removal under basic conditions. This makes it particularly suitable for SPPS, where mild deprotection conditions are essential to avoid damaging sensitive peptide sequences .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(8-aminooctyl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2.ClH/c24-15-9-3-1-2-4-10-16-25-23(26)27-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22;/h5-8,11-14,22H,1-4,9-10,15-17,24H2,(H,25,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSZBFCMMQCLBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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